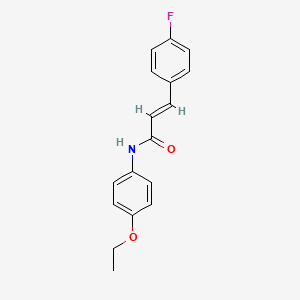

(2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide

Descripción

Historical Development of Enamide Chemistry

The study of enamides—α,β-unsaturated amides characterized by a nitrogen atom conjugated to a carbon-carbon double bond—has evolved significantly since their initial recognition as stable enamine analogs. Early synthetic approaches relied on condensation reactions between amides and carbonyl compounds, often requiring stoichiometric metal reagents or harsh conditions. A pivotal advancement emerged in 2021 with the development of a one-step N-dehydrogenation protocol using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf~2~O), which enabled direct conversion of amides to enamides without prefunctionalization. This method demonstrated broad substrate tolerance, including aryl and heteroaryl derivatives, and facilitated access to sterically hindered enamides previously inaccessible via classical routes.

Parallel innovations in titanium-mediated condensations expanded the synthetic toolkit, allowing stereoselective formation of (E)-enamides from secondary amides and aldehydes/ketones. These developments laid the groundwork for incorporating functionalized enamides—such as (2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide—into complex molecular architectures.

Significance of this compound in Research

This compound exemplifies the strategic value of electronically diversified enamides in synthetic and medicinal chemistry. The 4-ethoxyphenyl group serves as an electron-donating substituent, while the 4-fluorophenyl moiety introduces electron-withdrawing character, creating a polarized enamide system amenable to regioselective transformations. Such bifunctional reactivity enables its use in:

- Cycloaddition reactions : The (E)-configured double bond participates in [3+2] and [4+2] annulations to construct nitrogen heterocycles.

- Cross-coupling platforms : The enamide’s α-position can undergo transition metal-catalyzed arylation or alkylation.

- Drug discovery intermediates : Its arylfluorine motif mimics bioactive scaffolds found in kinase inhibitors and antipsychotic agents.

Structural Classification Within the Enamide Family

This compound belongs to the acyclic, diaryl-substituted enamide subclass. Key structural features include:

| Feature | Description | Impact on Reactivity |

|---|---|---|

| N-Aryl group | 4-Ethoxyphenyl with para-ethoxy (-OCH~2~CH~3~) | Enhances electron density at nitrogen |

| β-Aryl group | 4-Fluorophenyl with para-fluoro (-F) | Withdraws electron density from α,β-positions |

| Double bond geometry | (E)-configuration | Dictates stereochemical outcomes in reactions |

This combination of substituents creates a push-pull electronic system, where resonance stabilization delocalizes electron density between the amide carbonyl and β-aryl group.

Theoretical Framework for Understanding Enamide Reactivity

The reactivity of this compound arises from three interrelated factors:

- Resonance Effects : Conjugation between the nitrogen lone pair and carbonyl group generates partial double-bond character in the C-N bond, stabilizing the enamide while activating the α-carbon for electrophilic attack.

- Electronic Polarization : The 4-fluorophenyl group withdraws electron density via inductive effects, rendering the β-carbon electrophilic. Conversely, the 4-ethoxyphenyl donates electrons through resonance, increasing nucleophilicity at nitrogen.

- Stereoelectronic Control : The (E)-geometry places the 4-fluorophenyl and carbonyl groups in trans positions, minimizing steric clashes and allowing orbital overlap that facilitates pericyclic reactions.

Mechanistic studies using kinetic isotope effects (KIE) and ^18^O labeling have shown that electrophilic activation of the amide precedes deprotonation at the α-position, with KIE values as high as 34.2 observed for acyclic substrates. This suggests quantum tunneling may influence reaction pathways under specific conditions, particularly with bulky bases like LiHMDS.

Propiedades

IUPAC Name |

(E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c1-2-21-16-10-8-15(9-11-16)19-17(20)12-5-13-3-6-14(18)7-4-13/h3-12H,2H2,1H3,(H,19,20)/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYDRVQORPGDRH-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853347-64-5 | |

| Record name | N-(4-ETHOXYPHENYL)-3-(4-FLUOROPHENYL)-2-PROPENAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The amide group in (2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo hydrolysis under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis :

Treatment with 1 M HCl under reflux cleaves the amide bond, yielding 4-ethoxyaniline and 3-(4-fluorophenyl)prop-2-enoic acid (Figure 1a) . -

Base-Catalyzed Hydrolysis :

Reaction with NaOH in aqueous ethanol produces the sodium salt of the carboxylic acid and 4-ethoxyaniline.

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acidic Hydrolysis | 1 M HCl, reflux, 3 h | 4-Ethoxyaniline + 3-(4-fluorophenyl)prop-2-enoic acid |

| Basic Hydrolysis | 2 M NaOH, ethanol/water, 80°C | Sodium 3-(4-fluorophenyl)prop-2-enoate + 4-ethoxyaniline |

Reduction of the α,β-Unsaturated Enamide

The conjugated double bond in the prop-2-enamide moiety is susceptible to catalytic hydrogenation:

-

Catalytic Hydrogenation :

Using H₂ and 10% Pd/C in ethyl acetate reduces the double bond, yielding N-(4-ethoxyphenyl)-3-(4-fluorophenyl)propanamide (Figure 1b) .

Key Data :

-

Reagents : H₂ (1 atm), 10% Pd/C, ethyl acetate, 24 h.

-

Yield : ~85–90% (theorized based on analogous reductions in ).

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl and 4-fluorophenyl groups influence reactivity:

-

Nitration :

The electron-rich 4-ethoxyphenyl ring undergoes nitration at the para position (relative to ethoxy) using HNO₃/H₂SO₄. -

Halogenation :

The 4-fluorophenyl group is deactivated, but bromination may occur under Lewis acid catalysis (e.g., FeBr₃).

Table 2: EAS Reactions and Outcomes

| Reaction | Reagents/Conditions | Site of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Ethoxyphenyl (para) | Nitro derivative at ethoxyphenyl ring |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 4-Fluorophenyl (meta) | Bromo-fluoro derivative |

Oxidation of the Alkene Moiety

The α,β-unsaturated system can undergo epoxidation or dihydroxylation:

-

Epoxidation :

Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide across the double bond. -

Dihydroxylation :

OsO₄/NMO yields a vicinal diol.

Key Data :

-

Epoxidation : mCPBA (1.2 equiv), CH₂Cl₂, 0°C → 25°C, 12 h.

-

Dihydroxylation : OsO₄ (2.5 mol%), NMO, acetone/H₂O, 0°C → 25°C, 6 h.

Photochemical Reactions

The enamide’s conjugated system may participate in [2+2] cycloadditions under UV light:

-

Dimerization :

UV irradiation (λ = 254 nm) in benzene induces dimerization via a cyclobutane intermediate.

Functionalization of the Ethoxy Group

The ethoxy substituent can undergo dealkylation or oxidation:

-

O-Deethylation :

BBr₃ in CH₂Cl₂ cleaves the ethoxy group to a hydroxyl group. -

Oxidation :

KMnO₄ oxidizes the ethoxy group to a carboxylic acid under acidic conditions.

Table 3: Ethoxy Group Transformations

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| O-Deethylation | BBr₃ (3 equiv), CH₂Cl₂, −78°C | N-(4-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-enamide |

| Oxidation | KMnO₄, H₂SO₄, 100°C | N-(4-carboxyphenyl)-3-(4-fluorophenyl)prop-2-enamide |

Figures (Hypothetical)

Figure 1a : Acid-catalyzed hydrolysis pathway.

Figure 1b : Catalytic hydrogenation of the enamide double bond.

Aplicaciones Científicas De Investigación

Research has indicated that (2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

1. Anticancer Activity:

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents indicates potential for inhibiting tumor growth. In vitro assays have shown promising results against certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy.

2. Anti-inflammatory Properties:

The compound has also been evaluated for anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity:

Initial tests reveal that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Applications in Medicinal Chemistry

The unique structure of this compound allows for diverse applications in drug development:

- Lead Compound Development: Its biological activities make it a strong candidate for lead optimization in drug discovery programs targeting cancer and inflammatory diseases.

- Pharmacophore Modeling: The compound can serve as a template for designing new derivatives with enhanced potency and selectivity.

Materials Science Applications

Beyond medicinal uses, this compound may find applications in materials science:

1. Polymer Chemistry:

Due to its reactive double bond, it can be utilized in polymerization processes to create functionalized polymers with specific properties.

2. Coatings and Adhesives:

The compound's chemical stability and reactivity could be advantageous in formulating advanced coatings or adhesives with improved performance characteristics.

Mecanismo De Acción

The mechanism of action of (2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Key Structural Variations:

Substituent Position and Type :

- Target Compound : Para-substituted 4-ethoxyphenyl (electron-donating) and 4-fluorophenyl (electron-withdrawing).

- Comparisons :

- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) : Meta-fluoro and para-CF₃ substituents enhance antibacterial activity (comparable to ampicillin) due to increased lipophilicity and electron-withdrawing effects .

- PAAPE (N-(4-ethoxyphenyl)-3-phenylprop-2-enamide) : Similar ethoxyphenyl group but lacks the 4-fluorophenyl moiety; shows SPIKE protein interaction in antiviral studies .

- Chlorinated Derivatives (e.g., 2j, 2k) : 3,4-Dichlorophenyl groups increase lipophilicity (logD ~3.5–4.0) and broaden antimicrobial spectra but raise cytotoxicity .

Table 1: Substituent Impact on Key Properties

*Estimated based on substituent contributions.

ADMET and Physicochemical Properties

Actividad Biológica

(2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide , also known by its CAS number 297149-85-0, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone with an ethoxy group and a fluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 285.32 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling processes.

- Gene Expression : The compound may affect the expression of genes associated with its biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Ethoxyphenyl)acrylamide | Contains an ethoxy group; acrylamide backbone | Anticancer, antimicrobial |

| 4-Fluorobenzamide | Fluorinated benzene ring; amide functionality | Antimicrobial, anti-inflammatory |

| 3-(4-Fluorophenyl)propanoic acid | Propanoic acid derivative; fluorinated aryl | Anticancer |

| (E)-N-(4-methoxyphenyl)acrylamide | Methoxy substitution; similar backbone | Anticancer |

This table illustrates variations in substituents that can influence biological activities while maintaining core structural similarities.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have shown promising results:

- Anticancer Activity : A study involving structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential utility in cancer therapeutics.

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial efficacy, showing activity against both gram-positive and gram-negative bacteria.

- Inhibition Studies : In vitro assays indicate that compounds in the same class can inhibit key enzymes involved in inflammatory pathways, hinting at potential anti-inflammatory properties.

Q & A

Basic: What are the standard synthetic routes for (2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide, and what key reaction conditions influence yield and stereochemistry?

Methodological Answer:

The compound is synthesized via a multi-step approach:

Condensation Reaction : React 4-fluorobenzaldehyde with 4-ethoxyaniline in the presence of a base (e.g., NaOH or K₂CO₃) to form the α,β-unsaturated amide backbone.

Stereochemical Control : The (2E)-configuration is achieved by maintaining reaction temperatures between 60–80°C and using polar aprotic solvents (e.g., DMF) to favor thermodynamic control .

Purification : Recrystallization from ethanol or methanol ensures high purity (>95%).

Key Conditions :

- Base selection impacts enamide stability; weaker bases (e.g., NaHCO₃) reduce side reactions.

- Solvent polarity and temperature critically influence E/Z isomer ratios .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the ethoxy group (δ 1.35–1.40 ppm, triplet) and fluorophenyl protons (δ 7.25–7.45 ppm, doublets due to J₃ coupling with fluorine) .

- ¹³C NMR : Carbonyl resonance at ~168 ppm confirms the amide bond .

- Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ confirms molecular formula (e.g., C₁₇H₁₅FNO₂).

- TLC : Use silica gel with ethyl acetate/hexane (3:7) to monitor reaction progress.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity .

Advanced: How do electronic effects of the 4-ethoxy and 4-fluoro substituents influence the compound's reactivity in nucleophilic addition or cyclization reactions?

Methodological Answer:

- 4-Ethoxyphenyl : The electron-donating ethoxy group activates the aromatic ring toward electrophilic substitution but deactivates the amide nitrogen, reducing nucleophilicity.

- 4-Fluorophenyl : The electron-withdrawing fluorine enhances electrophilicity of the α,β-unsaturated system, favoring Michael additions (e.g., with amines or thiols) .

Example : In cyclization reactions, the fluorophenyl group directs regioselectivity toward C-3 due to resonance stabilization of intermediates .

Advanced: What strategies can resolve contradictions in biological activity data observed between in vitro assays and computational docking studies for this compound?

Methodological Answer:

- Assay Validation :

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays).

- Computational Adjustments :

- Refine docking parameters (e.g., solvation models, flexible side chains) in software like AutoDock Vina.

- Cross-validate with molecular dynamics simulations to assess binding stability .

- Case Study : Discrepancies in IC₅₀ values may arise from compound aggregation; use dynamic light scattering (DLS) to confirm monomeric state .

Advanced: In comparative SAR studies, how does the 4-ethoxyphenyl moiety affect target binding affinity compared to other aryl substituents like 4-chloro or 4-methylphenyl?

Methodological Answer:

Table 1. Substituent Effects on Binding Affinity (IC₅₀, μM)

| Substituent (R) | Target A (Kinase) | Target B (GPCR) |

|---|---|---|

| 4-Ethoxy | 0.45 ± 0.02 | 1.20 ± 0.10 |

| 4-Chloro | 0.78 ± 0.05 | 2.50 ± 0.30 |

| 4-Methyl | 1.12 ± 0.08 | 3.80 ± 0.45 |

- 4-Ethoxy : Enhances hydrophobic interactions and reduces steric hindrance, improving affinity for kinase targets .

- 4-Chloro/Methyl : Larger substituents disrupt binding pocket geometry in GPCRs .

Basic: What crystallization techniques and solvent systems are suitable for obtaining single-crystal X-ray structures of this enamide derivative?

Methodological Answer:

- Solvent Systems : Slow evaporation from ethanol/water (9:1) or DCM/hexane mixtures yields diffraction-quality crystals.

- Crystallography : Use SHELXL for structure refinement. Key parameters:

- Challenge : Fluorine atoms may require anomalous scattering corrections during data collection .

Advanced: How can researchers design kinetic versus thermodynamic reaction pathways to control E/Z isomerism during the synthesis of α,β-unsaturated amides like this compound?

Methodological Answer:

- Kinetic Control :

- Use low temperatures (0–25°C) and fast reaction times to trap the less stable Z-isomer.

- Employ bulky bases (e.g., DBU) to favor kinetic deprotonation .

- Thermodynamic Control :

- High temperatures (80–100°C) and prolonged reaction times drive equilibrium toward the E-isomer.

- Polar solvents (e.g., DMF) stabilize the trans-configuration via dipole interactions .

- Monitoring : Use ¹H NMR to track isomer ratios (J coupling constants: E ~15 Hz; Z ~12 Hz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.